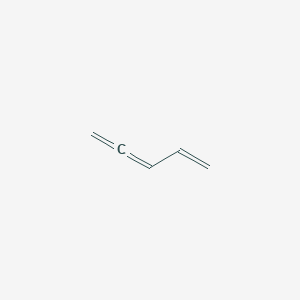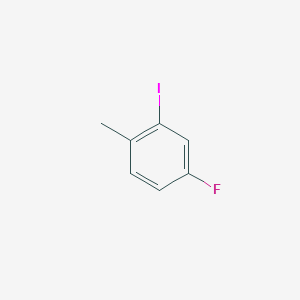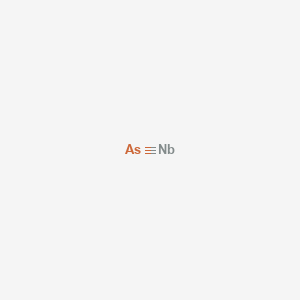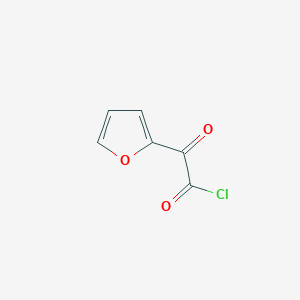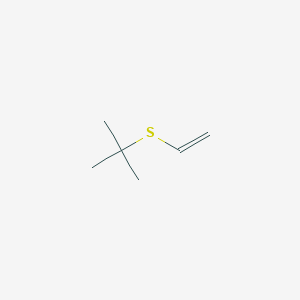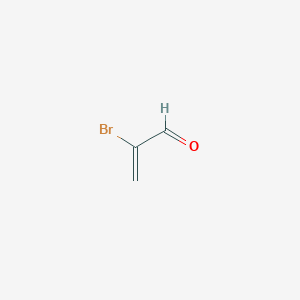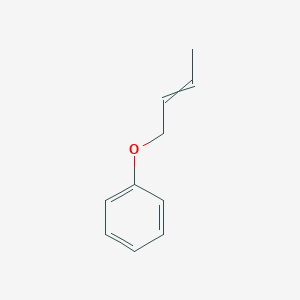
Benzene, (2-butenyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, (2-butenyloxy)-, also known as 2-butoxy-1-propene, is a chemical compound with the molecular formula C7H10O. It is a colorless liquid with a sweet, fruity odor and is used in various industries as a solvent, intermediate, and reagent.
Mechanism Of Action
Benzene, (2-butenyloxy)- acts as a nucleophile in chemical reactions due to the presence of a double bond in its structure. It can also act as a carbonyl compound due to the presence of an oxygen atom in its structure.
Biochemical and Physiological Effects:
Benzene, (2-butenyloxy)- has not been extensively studied for its biochemical and physiological effects. However, it is known to be a skin irritant and can cause eye irritation and respiratory tract irritation.
Advantages And Limitations For Lab Experiments
Benzene, (2-butenyloxy)- has several advantages for lab experiments, including its low toxicity and high reactivity. However, it has limitations due to its low boiling point and high flammability.
Future Directions
Future research on Benzene, (2-butenyloxy)- could focus on its potential use as a reagent in selective organic reactions, its potential as a solvent for green chemistry, and its potential as a building block for the synthesis of new pharmaceuticals and agrochemicals.
Conclusion:
In conclusion, Benzene, (2-butenyloxy)- is a versatile chemical compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new and innovative applications in the field of chemistry.
Synthesis Methods
Benzene, (2-butenyloxy)- can be synthesized by the reaction of butanol and propylene oxide in the presence of a catalyst. The reaction yields Benzene, (2-butenyloxy)-ropanol, which is then dehydrated to form Benzene, (2-butenyloxy)-.
Scientific Research Applications
Benzene, (2-butenyloxy)- has various scientific research applications, including its use as a solvent in organic synthesis, as an intermediate in the production of pharmaceuticals and agrochemicals, and as a reagent in chemical reactions.
properties
CAS RN |
14503-58-3 |
|---|---|
Product Name |
Benzene, (2-butenyloxy)- |
Molecular Formula |
C10H12O |
Molecular Weight |
148.2 g/mol |
IUPAC Name |
but-2-enoxybenzene |
InChI |
InChI=1S/C10H12O/c1-2-3-9-11-10-7-5-4-6-8-10/h2-8H,9H2,1H3 |
InChI Key |
USBQRZMRUABNHR-UHFFFAOYSA-N |
SMILES |
CC=CCOC1=CC=CC=C1 |
Canonical SMILES |
CC=CCOC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



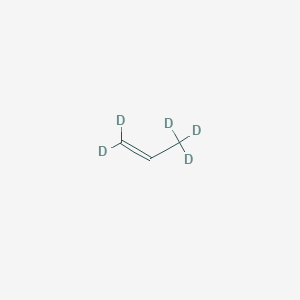
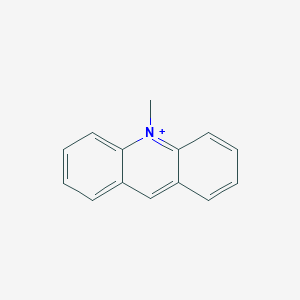
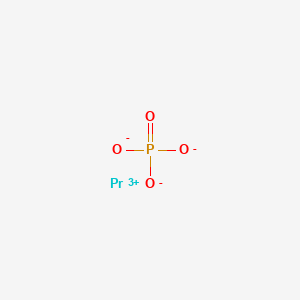
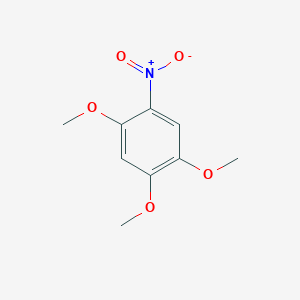
![N-[[2,5-dichloro-4-[4-[2,5-dichloro-4-[2-(3-hydroxynaphthalene-2-carbonyl)iminohydrazinyl]phenyl]phenyl]phenyl]hydrazinylidene]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B81038.png)
